REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[CH2:7]Br.[C-:11]#[N:12].[K+]>O1CCOCC1.O.C(O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH2:7][C:11]#[N:12])[CH:9]=1 |f:1.2|
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Name
|
|
Quantity
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8 g
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Type
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reactant
|
Smiles
|
BrC=1C=CC(=C(CBr)C1)F
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Name
|
|
Quantity
|
60 mL
|
Type
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solvent
|
Smiles
|
O1CCOCC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The resulting mixture was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 5 h
|
Duration
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5 h
|
Type
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EXTRACTION
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Details
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the product was extracted with ether (200 mL)
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Type
|
WASH
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Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
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Type
|
CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
crystallized from ether/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)CC#N)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |